5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine

Fragment-based drug discovery Kinase hinge binder Structure-based design

5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic small-molecule building block (MW 256.33 g/mol, formula C₁₃H₁₂N₄S) that embeds both an N-methylimidazole ring and a 2-aminothiazole core within a single scaffold. The compound belongs to the broader imidazothiazole chemotype, which has been repeatedly validated as a productive fragment and lead-optimization starting point for kinase inhibitor discovery programs.

Molecular Formula C13H12N4S
Molecular Weight 256.33
CAS No. 929975-34-8
Cat. No. B2620627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine
CAS929975-34-8
Molecular FormulaC13H12N4S
Molecular Weight256.33
Structural Identifiers
SMILESCN1C=CN=C1C2=C(N=C(S2)N)C3=CC=CC=C3
InChIInChI=1S/C13H12N4S/c1-17-8-7-15-12(17)11-10(16-13(14)18-11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16)
InChIKeyGRTYTGCZSPTYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine (CAS 929975-34-8): Procurement-Relevant Structural and Physicochemical Profile


5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic small-molecule building block (MW 256.33 g/mol, formula C₁₃H₁₂N₄S) that embeds both an N-methylimidazole ring and a 2-aminothiazole core within a single scaffold [1]. The compound belongs to the broader imidazothiazole chemotype, which has been repeatedly validated as a productive fragment and lead-optimization starting point for kinase inhibitor discovery programs [2]. Its defining structural feature is a 4-phenyl substituent on the thiazole ring coupled with a 5-(1-methylimidazol-2-yl) group, creating a donor–acceptor pharmacophore arrangement distinct from simpler 2-amino-4-phenylthiazole or monocyclic imidazole building blocks [1]. The compound is commercially available at ≥95% purity from multiple suppliers, including Enamine LLC (catalog EN300-26829) and Santa Cruz Biotechnology (sc-349908), and is sold exclusively for R&D use .

Why 5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine Cannot Be Interchanged with Generic 2-Aminothiazole or Imidazole Building Blocks


Generic 2-amino-4-phenylthiazoles (e.g., CAS 2010-06-2) and simple N-methylimidazoles each possess only a subset of the hydrogen-bond donor/acceptor and aromatic stacking features present in this compound. Co-crystal structures of the closest crystallographically characterized analog—4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine (PDB ligand 46P)—reveal that the 2-aminothiazole NH₂ group and the imidazole N3 atom engage in a bidentate hydrogen-bonding interaction with the kinase hinge region (Glu121 and Val123 backbone) of cAMP-dependent protein kinase A (PKA) [1]. Replacing the 4-phenyl substituent with a 4-methyl group (as in 46P) or removing the imidazole altogether eliminates critical hydrophobic contacts with the kinase active site. While no co-crystal structure of the title compound itself has been deposited, the 4-phenyl group is predicted to occupy a larger hydrophobic sub-pocket than the 4-methyl analog, potentially altering both binding mode and selectivity profile relative to simple 2-aminothiazole fragments. These structural differences mean that SAR conclusions drawn from monocyclic thiazole or imidazole building blocks cannot be extrapolated to this compound.

Quantitative Differentiation Evidence: 5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine vs. Closest Analogs and In-Class Candidates


Structural Differentiation from the Closest Crystallographically Characterized Analog: 4-Methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine (PDB Ligand 46P)

The closest analog with published structural data is PDB ligand 46P (4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine), which has been co-crystallized with PKA (PDB 5N3A, resolution 1.40 Å) and endothiapepsin (PDB 4Y3X, resolution 1.25 Å) [1]. The title compound differs from 46P by a single substitution: a phenyl ring (C₆H₅) at the thiazole 4-position versus a methyl group (CH₃) in 46P. This substitution increases the molecular weight from 194.26 g/mol (46P) to 256.33 g/mol [1][2]. Both compounds share an identical 2-aminothiazole hinge-binding motif and imidazole N3 acceptor, confirmed in the PKA co-crystal structure to engage Glu121 and Val123 backbone atoms [1]. However, the 4-phenyl group introduces an additional aromatic ring capable of π–π stacking or hydrophobic interactions with residues lining the kinase active site that the 4-methyl group cannot access, providing a structurally addressable vector for selectivity engineering [3].

Fragment-based drug discovery Kinase hinge binder Structure-based design

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 4-Methyl Analog 46P

Computed physicochemical properties reveal significant differences between the target compound and its closest analog 46P. The title compound has a higher computed lipophilicity (XLogP3-AA = 2.1) compared with the 4-methyl analog (XLogP3-AA = 0.8 for 46P), reflecting the contribution of the phenyl ring [1][2]. Both compounds share identical hydrogen-bond donor (1) and acceptor (4) counts, confirming preservation of the key 2-aminothiazole donor and imidazole/amine acceptor pharmacophore. The higher cLogP of the target compound (+1.3 log units) places it in a more drug-like lipophilicity range (typically 1–3 for lead-like compounds), whereas the 4-methyl analog may suffer from excessively low lipophilicity, potentially limiting membrane permeability in cellular assays [3]. The target compound has 2 rotatable bonds versus 1 for 46P, reflecting the phenyl–thiazole bond rotation.

Physicochemical property optimization Fragment library design ADME prediction

Class-Level Evidence: Imidazothiazole Scaffold Validated as a Privileged Kinase Hinge-Binding Motif

Although no direct kinase inhibition data exist for the title compound itself, the imidazothiazole chemotype has been extensively validated across multiple kinase targets. In PDB 5N3A, the 2-aminothiazole NH₂ and imidazole N3 of analog 46P form a bidentate hinge interaction with PKA (Glu121 carbonyl and Val123 NH) at 1.40 Å resolution, a binding mode observed across at least five deposited PDB entries containing ligand 46P [1]. In optimized imidazothiazole derivatives, this hinge-binding motif has yielded IC₅₀ values of 0.978 nM against V600E-B-RAF kinase (compound 1zb) and 15.24 nM against ErbB4/HER4 kinase (compound Ik) [2][3]. The 2-amino-4-phenylthiazole substructure present in the title compound has independently shown anticancer activity: derivatives demonstrated IC₅₀ values of 2.01 µM against HT29 colon cancer cells and 6.31–7.98 µM against additional cancer lines [4]. The combination of the imidazole N3 acceptor and the 4-phenylthiazole core in a single scaffold thus merges two independently validated pharmacophoric elements.

Kinase inhibitor Hinge-binding pharmacophore Imidazothiazole SAR

Commercial Availability and Purity Benchmarking vs. Closest Structural Analogs

The title compound is commercially stocked with ≥95% purity from Enamine LLC (catalog EN300-26829) and other suppliers including Santa Cruz Biotechnology (sc-349908), Leyan (2045806), and AKSci (4718CW) . In contrast, the closest crystallographically validated analog 46P (4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine) has no listed commercial source in PubChem and is not available through standard building-block suppliers, meaning researchers cannot procure it for comparative SAR studies. The 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine regioisomer (Enamine EN300-111735) has the imidazole at the thiazole 4-position rather than 5-position, altering the spatial orientation of the hinge-binding pharmacophore relative to the hydrophobic substituent . The 2-amino-4-phenylthiazole parent scaffold (CAS 2010-06-2), while commercially available, lacks the imidazole ring entirely and thus cannot form the bidentate hinge interaction observed in PDB 5N3A .

Chemical sourcing Building block procurement Fragment library

Thiazol-2-Amine Chemotype Validated in FGFR1 Kinase Inhibition: Class-Level Precedent for Kinase Drug Discovery

A pharmacophore-guided virtual screening and synthesis campaign targeting FGFR1 identified thiazol-2-amine derivatives as validated FGFR1 inhibitors, with the most active analog achieving 56.87% inhibition of FGFR1 at 50 µM in a biochemical assay [1][2]. This study provides quantitative precedent that thiazol-2-amine-based compounds—the same core present in the title compound—can engage kinase active sites productively. Unlike the published FGFR1 thiazol-2-amine lead, the title compound additionally incorporates an N-methylimidazole at the 5-position, which, based on structural analogy with PDB 5N3A, is predicted to provide a second hinge contact point beyond what the simple 2-aminothiazole core can achieve [3]. This dual-contact motif may enhance binding affinity and/or selectivity relative to monodentate thiazol-2-amine FGFR1 inhibitors.

FGFR1 inhibitor Thiazol-2-amine pharmacophore Anticancer drug discovery

Procurement-Relevant Application Scenarios for 5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine


Kinase Inhibitor Fragment Elaboration Starting from a PDB-Validated Hinge-Binding Scaffold

Research groups engaged in kinase inhibitor discovery can procure this compound as a fragment-elaboration starting point. The 2-aminothiazole + N-methylimidazole motif has been structurally validated as a bidentate kinase hinge binder in PDB 5N3A (PKA, 1.40 Å resolution) [1]. The 4-phenyl substituent provides a vector for growing the fragment toward selectivity pockets that are inaccessible to the 4-methyl analog 46P (MW 194.26 vs. 256.33 g/mol). Structure-based design teams can use the co-crystal structure of 46P as a docking template and computationally model the 4-phenyl substitution to guide synthetic elaboration. No direct IC₅₀ data exist for this specific compound, so users should plan for primary biochemical screening against their kinase panel of interest.

Physicochemical Property-Driven Fragment Library Design for Lead-Like Chemical Space Exploration

Fragment library curators can include this compound as a lead-like fragment with favorable physicochemical properties: XLogP3-AA = 2.1 (within the optimal 1–3 range for lead-like compounds), MW = 256.33 g/mol, and only 1 hydrogen bond donor with 4 acceptors [1]. Its cLogP is 1.3 log units higher than the 4-methyl analog 46P (XLogP3-AA = 0.8), positioning it in a more desirable lipophilicity range for cellular permeability [2]. The compound has 2 rotatable bonds (phenyl–thiazole and phenyl internal rotation), which is acceptable for fragment collections. Researchers prioritizing fragments with balanced polarity and predicted membrane permeability for cellular fragment screening may prefer this compound over the more polar 4-methyl analog.

Structure–Activity Relationship (SAR) Exploration at the Thiazole 4-Position of Imidazothiazole Kinase Inhibitors

Medicinal chemistry teams optimizing imidazothiazole-based kinase inhibitors (with published IC₅₀ values ranging from 0.978 nM for V600E-B-RAF to 15.24 nM for ErbB4) can use this compound as a key intermediate or reference standard for SAR studies at the thiazole 4-position [1][2]. The 4-phenyl group represents one of the most common hydrophobic substituents in drug-like kinase inhibitors, and comparative studies against the 4-methyl analog (46P), 4-H analog, or 4-substituted-phenyl variants would directly probe the steric and electronic requirements of the hydrophobic pocket adjacent to the hinge region. The compound is commercially available at ≥95% purity from multiple suppliers, ensuring batch-to-batch reproducibility for SAR campaigns .

Chemical Probe Development Leveraging Dual Pharmacophoric Elements (2-Aminothiazole + N-Methylimidazole)

Chemical biology groups developing tool compounds or probes can exploit the dual pharmacophoric nature of this scaffold. The 2-amino-4-phenylthiazole substructure has independently demonstrated anticancer activity (HT29 IC₅₀ = 2.01 µM for derivative 5b) [1], while the N-methylimidazole-thiazole motif provides structurally characterized kinase hinge binding (PDB 5N3A) [2]. This dual functionality may enable polypharmacology or multi-target engagement profiles that single-pharmacophore building blocks cannot achieve. Researchers should note that no direct target engagement or selectivity data exist for this specific compound, and comprehensive in vitro profiling (biochemical kinase panel, cellular cytotoxicity, and counter-screening) is required before drawing conclusions about polypharmacology.

Quote Request

Request a Quote for 5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.